molecular formula C23H27ClN2O3S B3961112 N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride

Cat. No.: B3961112
M. Wt: 447.0 g/mol
InChI Key: ULRJTDOBWSTZEZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride is a complex organic compound with a unique structure that combines a pyrrolidine ring, a naphthalene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Intermediate: The starting material, 2-hydroxy-3-chloropropylamine, undergoes a nucleophilic substitution reaction with pyrrolidine to form 2-hydroxy-3-pyrrolidin-1-ylpropylamine.

    Sulfonamide Formation: The intermediate is then reacted with naphthalen-1-ylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N,4-dimethylbenzenesulfonamide
  • 1-(2-Hydroxy-3-pyrrolidin-1-yl-propyl)-2-methyl-1H-indole-3-carbaldehyde

Uniqueness

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties. Its naphthalene moiety provides aromatic stability, while the pyrrolidine ring offers flexibility and reactivity. The benzenesulfonamide group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-(2-hydroxy-3-pyrrolidin-1-ylpropyl)-N-naphthalen-1-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S.ClH/c26-20(17-24-15-6-7-16-24)18-25(29(27,28)21-11-2-1-3-12-21)23-14-8-10-19-9-4-5-13-22(19)23;/h1-5,8-14,20,26H,6-7,15-18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRJTDOBWSTZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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